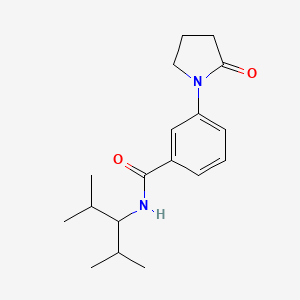

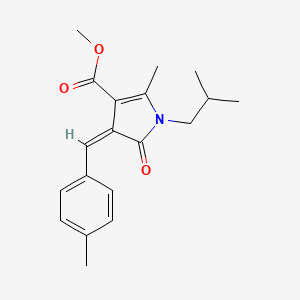

![molecular formula C18H20N2O3 B5570457 N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA belongs to the class of arylacetamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, showcases the utility of chemoselective synthesis techniques. By employing Novozym 435 as the catalyst, researchers have demonstrated the efficacy of this method in producing targeted compounds, highlighting the versatility of such chemical entities in drug synthesis (Deepali B Magadum & G. Yadav, 2018).

Antioxidant and Radical Scavenger Activity

Phenolic derivatives like 5-aminosalicylate have been studied for their role as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These compounds' ability to prevent oxidative stress-induced damage makes them relevant for developing treatments against diseases where oxidative stress is a key factor (T. Dinis, V. Madeira, & L. Almeida, 1994).

Antimicrobial Activity

A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have demonstrated significant antimicrobial activity against various fungal and bacterial strains. Such research indicates the potential of these compounds in developing new antimicrobial agents (H. P. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).

Interaction with DNA and Proteins

N-(4-Hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized and shown to interact with calf thymus DNA and bovine serum albumin (BSA), suggesting their potential application in understanding drug-DNA/protein interactions and in the development of therapeutic agents (N. Raj, 2020).

Synthesis and Pharmacological Characterization

Research into the synthesis and pharmacological characterization of compounds like 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine has provided insights into the development of novel psychoactive substances with potential therapeutic applications, including those with dissociative effects (Tristan Colestock et al., 2018).

Hemolytic Activity and Antimalarial Leads

Further studies on substituted aminoacetamides have identified compounds with low-nanomolar activity against malaria parasites, showcasing the continuous search for novel antimalarial agents (Neil R. Norcross et al., 2019).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, its mechanism of action would be related to how it interacts with biological targets in the body. Unfortunately, without specific information or context, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-18(14-23-17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOWEMMFOAYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)